tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate
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Overview
Description
tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group attached to a biazetidine ring, which is further linked to a carboxylate group. The hemioxalate part of the compound indicates the presence of an oxalate moiety, which adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the biazetidine ring. The resulting intermediate is then treated with oxalic acid to form the hemioxalate salt.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst such as molybdenum-based compounds.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate is explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Used as an oxidizing agent in various chemical reactions.
tert-Butyl alcohol: A common solvent and intermediate in organic synthesis.
tert-Butylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate stands out due to its unique biazetidine ring structure and the presence of both tert-butyl and hemioxalate groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBJCBZCEARAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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